molecular formula C9H17NO3SSi B14845942 2-(Triethoxysilyl)thiazole

2-(Triethoxysilyl)thiazole

Cat. No.: B14845942
M. Wt: 247.39 g/mol
InChI Key: SEKUKFSRHCVSOA-UHFFFAOYSA-N
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Description

2-(Triethoxysilyl)thiazole is a novel organosilane reagent that incorporates a thiazole heterocycle, making it a valuable bifunctional compound for advanced materials and chemical research. The thiazole ring is a five-membered aromatic structure containing nitrogen and sulfur, known for its significant electron density and planar structure, which contributes to its utility in designing pharmacologically active molecules . Thiazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad and potent biological activities, which include antimicrobial, antifungal, anticancer, and anti-diabetic properties . The presence of both electron-donating (sulfur) and electron-accepting (imine) groups within the same ring creates a stable yet versatile moiety for further chemical modification . In research settings, this compound is primarily used as a key synthetic intermediate. The reactive triethoxysilyl group allows for covalent attachment to silica, metal oxides, and other surfaces, enabling the creation of functionalized hybrid materials. Concurrently, the thiazole ring can serve as a ligand for metal coordination or provide a bioactive signaling unit. This unique combination makes this compound particularly useful in developing new surface modifiers, functional polymers, supported catalysts, and solid-phase synthesis platforms. Its mechanism of action in biological applications is often linked to its ability to interact with enzyme active sites and cellular membranes; the amphiphilic nature of thiazole derivatives facilitates embedding into microbial cell membranes, potentially leading to cell physiology disturbances and apoptosis . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3SSi

Molecular Weight

247.39 g/mol

IUPAC Name

triethoxy(1,3-thiazol-2-yl)silane

InChI

InChI=1S/C9H17NO3SSi/c1-4-11-15(12-5-2,13-6-3)9-10-7-8-14-9/h7-8H,4-6H2,1-3H3

InChI Key

SEKUKFSRHCVSOA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=NC=CS1)(OCC)OCC

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Triethoxysilyl Thiazole

Reactivity Profiles of the Thiazole (B1198619) Nucleus

The thiazole ring is an aromatic heterocycle characterized by the presence of both a sulfur and a nitrogen atom, which dictate its electronic distribution and, consequently, its reactivity towards electrophiles and nucleophiles.

Nucleophilic and Electrophilic Activation Sites

The thiazole ring exhibits distinct sites for nucleophilic and electrophilic attack. The C2 carbon, situated between the electronegative nitrogen and sulfur atoms, is the most electron-deficient position and, therefore, the primary site for nucleophilic attack and deprotonation by strong bases. wikipedia.org This inherent reactivity allows for the introduction of various substituents at this position.

Conversely, the C5 position is the most electron-rich and thus the preferred site for electrophilic substitution. wikipedia.org The C4 position is generally less reactive towards electrophiles than C5. The nitrogen atom, with its lone pair of electrons, is the site of protonation and alkylation.

Influence of the Triethoxysilyl Substituent on Thiazole Reactivity

The triethoxysilyl group [-Si(OCH₂CH₃)₃] at the C2 position significantly modulates the reactivity of the thiazole nucleus. Silyl (B83357) groups are generally considered to be electron-donating through σ-donation and can also participate in p-d π back-bonding. This electron-donating character can influence the aromatic ring's susceptibility to electrophilic attack. While specific experimental data on 2-(triethoxysilyl)thiazole is scarce, the electron-donating nature of the silyl group is expected to increase the electron density of the thiazole ring, potentially enhancing its reactivity towards electrophiles at the C5 position.

Furthermore, the presence of the bulky triethoxysilyl group can exert steric hindrance, which may influence the regioselectivity of reactions. For instance, while C2 is electronically favored for nucleophilic attack in unsubstituted thiazole, the steric bulk of the triethoxysilyl group might direct incoming reagents to other positions or hinder reactions at C2 altogether. Studies on related 2-(trimethylsilyl)thiazole (B1297445) have shown it to be a stable and convenient precursor for introducing substituents at the C2 position through halo- and carbodesilylation reactions, which proceed under mild conditions. thsci.comiupac.org

Transformations Involving the Triethoxysilyl Moiety

The triethoxysilyl group is susceptible to hydrolysis and subsequent condensation reactions, a cornerstone of sol-gel chemistry, leading to the formation of siloxane bonds (Si-O-Si).

Hydrolysis and Condensation Reaction Kinetics

The hydrolysis of organotriethoxysilanes is a multi-step process where the ethoxy groups are sequentially replaced by hydroxyl groups, forming silanetriols. documentsdelivered.comacs.orgacs.orgnih.govunavarra.es This reaction is typically catalyzed by either acid or base. In an acidic medium, the hydrolysis is initiated by the protonation of an alkoxy group, followed by a nucleophilic attack by water. acs.org

The rate of hydrolysis is influenced by the nature of the organic substituent attached to the silicon atom. documentsdelivered.comnih.gov The electron density on the silicon atom plays a crucial role; electron-withdrawing groups generally decrease the rate of hydrolysis, while electron-donating groups increase it. The thiazole ring's electronic effect at the C2 position will therefore influence the hydrolysis kinetics of this compound.

Table 1: General Kinetic Parameters for Organotriethoxysilane Hydrolysis

PrecursorRelative Hydrolysis RateFactors Influencing Rate
MethyltriethoxysilaneBaselineInductive effect of the alkyl group
EthyltriethoxysilaneSlower than MethylIncreased steric hindrance
PhenyltriethoxysilaneFaster than AlkylsilanesElectronic effect of the phenyl group
This compoundPredicted to be influenced by the electronic and steric properties of the thiazole ringThe electronegativity and aromaticity of the thiazole ring will play a significant role.

Oligomerization and Polymerization Pathways

The sequential hydrolysis and condensation of this compound can lead to the formation of oligomers and eventually a cross-linked polymer network. The structure of these materials can range from linear chains to complex three-dimensional networks, depending on the reaction conditions such as pH, water/silane (B1218182) ratio, and temperature. conicet.gov.ar

The process begins with the formation of dimers and small cyclic or linear oligomers. As the reaction proceeds, these smaller units connect to form larger, more complex structures. The bifunctional nature of the monomer, with the organic thiazole functionality, can lead to the formation of functionalized polysilsesquioxanes. conicet.gov.ar The steric bulk and intermolecular interactions of the thiazole groups can influence the final polymer architecture. For instance, bulky substituents on the silicon atom have been shown to favor the formation of cage-like polyhedral oligomeric silsesquioxanes (POSS). conicet.gov.ar The self-condensation of triethoxysilanes on surfaces can lead to the formation of monolayers. researchgate.net

Inter-moiety Chemical Interactions and Their Mechanistic Elucidation

The proximity of the thiazole nucleus and the triethoxysilyl moiety in this compound allows for the possibility of intramolecular interactions that can influence the molecule's conformation and reactivity.

One potential interaction is the formation of a weak intramolecular coordination bond between the nitrogen atom of the thiazole ring and the silicon atom. Such interactions, known as dative bonds or hypervalent interactions, are known to occur in other organosilicon compounds containing a suitably positioned Lewis basic site. researchgate.net This type of interaction could affect the electron density at the silicon center, thereby influencing the kinetics of hydrolysis and condensation. Computational studies and advanced spectroscopic techniques, such as 29Si NMR, would be instrumental in detecting and quantifying such interactions.

Furthermore, the conformation of the molecule could be stabilized by intramolecular hydrogen bonding between the nitrogen atom of the thiazole ring and hydroxyl groups formed during the initial stages of hydrolysis. nih.gov These interactions could play a role in directing the condensation pathway and influencing the structure of the resulting oligomers and polymers. Elucidating these subtle inter-moiety interactions is key to a comprehensive understanding of the chemical behavior of this compound and for designing materials with specific properties.

Catalytic Reactions Mediated by this compound Derivatives

Research into the catalytic activity of derivatives of this compound is an emerging area. The primary approach involves utilizing the silane moiety for covalent attachment to solid supports, creating heterogeneous catalysts, or employing the thiazole nucleus to coordinate with catalytically active metal centers.

One of the key interests in thiazole derivatives lies in their ability to act as ligands in transition metal-catalyzed reactions. For instance, palladium complexes bearing thiazole-containing ligands have demonstrated activity in Suzuki-Miyaura cross-coupling reactions. While specific studies on this compound are limited, related research on other functionalized thiazoles provides a basis for potential applications. The nitrogen and sulfur atoms of the thiazole ring can coordinate with palladium, stabilizing the catalytic species involved in the cross-coupling cycle.

The functionalization of materials such as silica (B1680970) with organocatalysts is a well-established strategy for creating robust and recyclable catalytic systems. The triethoxysilyl group of this compound is well-suited for this purpose, allowing for its grafting onto silica surfaces. Although specific examples of catalytic reactions mediated by silica-immobilized this compound are not readily found, the principle has been demonstrated with other organosilanes. For example, silica-supported catalysts are used in a variety of organic transformations, including condensation and oxidation reactions.

The synthesis of this compound itself can be achieved through metal-catalyzed processes, such as the iridium-catalyzed C-H bond activation of thiazole followed by reaction with triethoxysilane (B36694). This synthetic route underscores the stability of the thiazole ring under catalytic conditions and its potential for further functionalization and incorporation into more complex catalytic structures.

While detailed research findings and data tables for catalytic reactions specifically mediated by this compound derivatives are not currently available in the public domain, the foundational chemistry of silylated heterocycles and thiazole-ligated metal complexes suggests a fertile ground for future investigations in this area.

Advanced Computational and Theoretical Chemistry Studies of 2 Triethoxysilyl Thiazole

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of 2-(Triethoxysilyl)thiazole. These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of its chemical bonds.

Electronic Density Distribution and Aromaticity Analysis of the Thiazole (B1198619) Ring

The thiazole ring in this compound is an aromatic system, a feature that significantly influences its reactivity and stability. Computational methods allow for a quantitative assessment of this aromaticity. The distribution of electron density across the thiazole ring is not uniform due to the presence of the nitrogen and sulfur heteroatoms, which have different electronegativities. This leads to a polarized ring system.

Aromaticity is often evaluated using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value is indicative of an aromatic ring, with more negative values suggesting stronger aromaticity. For the thiazole ring in this compound, the calculated NICS(0) and NICS(1) values, which represent the shielding at the ring center and 1 Å above it, respectively, are expected to be negative, confirming its aromatic character. tandfonline.comresearchgate.net

Table 1: Calculated Aromaticity Indices for the Thiazole Ring in this compound

Aromaticity IndexCalculated ValueInterpretation
NICS(0) (ppm)-8.5Aromatic
NICS(1) (ppm)-10.2Aromatic
HOMA0.85High degree of aromaticity

This table presents hypothetical data based on typical values for thiazole derivatives.

The Harmonic Oscillator Model of Aromaticity (HOMA) is another descriptor that quantifies aromaticity based on the geometric parameter of bond length alternation. A HOMA value close to 1 indicates a high degree of aromaticity. researchgate.net For this compound, the HOMA value for the thiazole ring is anticipated to be high, further supporting its aromatic nature.

Characterization of the Si-C(thiazole) Bond

The bond connecting the silicon atom to the thiazole ring is a critical linkage that dictates many of the molecule's properties and applications. Computational analysis provides insights into the nature of this Si-C bond. Unlike the more common C-C bond, the Si-C bond is longer and more polarized due to the difference in electronegativity between silicon (1.90) and carbon (2.55). libretexts.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding in molecules. For the Si-C(thiazole) bond, NBO analysis would likely reveal a significant polarization towards the carbon atom, indicating a degree of ionic character in this covalent bond. The Wiberg bond index, another output of NBO analysis, provides a measure of the bond order. For the Si-C single bond, this value is expected to be close to 1.

Table 2: Calculated Properties of the Si-C(thiazole) Bond

PropertyCalculated ValueSignificance
Bond Length (Å)1.87Longer than a typical C-C bond
NBO Charge on Si+1.5Indicates significant positive charge on Si
NBO Charge on C-0.8Indicates significant negative charge on C
Wiberg Bond Index0.95Confirms a single bond character

This table presents hypothetical data based on general principles of organosilicon chemistry. aps.orgacs.org

Conformational Landscape and Energetic Analysis

The flexibility of the triethoxysilyl group allows for multiple conformations of this compound. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior in different environments.

Preferred Conformations and Rotational Barriers

The rotation around the Si-C and C-O bonds gives rise to various conformers. Computational methods can map out the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). The preferred conformations will correspond to the minima on this surface. Steric hindrance between the bulky triethoxysilyl group and the thiazole ring will play a significant role in determining the most stable conformers. nih.govnih.gov

The rotational barrier is the energy required to move from one stable conformation to another. For the Si-C bond, the rotational barrier is expected to be relatively low, allowing for facile rotation at room temperature. The rotation of the ethoxy groups around the Si-O bonds will also have specific energy barriers, influenced by steric interactions between the ethyl groups.

Table 3: Calculated Rotational Barriers for this compound

Rotational BondDihedral Angle Range (°)Energy Barrier (kcal/mol)
Si-C(thiazole)0-3602.5
Si-O0-3601.8
O-C0-3603.1

This table presents hypothetical data based on typical rotational barriers in similar molecules. msu.edu

Analysis of Intramolecular Interactions

Intramolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds, can influence the conformational preferences of this compound. The polarized nature of the Si-O and C-N/C-S bonds in the thiazole ring creates local dipoles within the molecule. The interactions between these dipoles can stabilize or destabilize certain conformations.

Atoms in Molecules (AIM) theory is a computational tool that can identify and characterize intramolecular interactions by analyzing the topology of the electron density. AIM analysis could reveal bond critical points between, for example, a hydrogen atom on an ethyl group and the nitrogen or sulfur atom of the thiazole ring, indicating a weak intramolecular hydrogen bond that could stabilize a particular conformation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis and condensation, which are key reactions for the formation of polysiloxane networks, or its participation in other organic transformations.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the hydrolysis of the triethoxysilyl group is a fundamental reaction. Computational modeling can elucidate the role of a catalyst, such as an acid or a base, in lowering the activation energy of this process. acs.org

The mechanism would likely involve the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate silicon intermediate. The subsequent departure of an ethanol (B145695) molecule would result in a silanol (B1196071). Computational studies can provide detailed geometries of the transition states involved in this process, offering a deeper understanding of the reaction pathway. nih.gov

Theoretical Investigation of Silanization Processes

The silanization process, where this compound forms a covalent bond with a substrate surface, is fundamental to its application as a coupling agent. Theoretical investigations, primarily using Density Functional Theory (DFT), can elucidate the energetics and mechanisms of this process at the atomic level. researchgate.netnih.gov

Computational studies typically model the hydrolysis of the triethoxysilyl group, which is the initial step in silanization. This is followed by the condensation reaction with surface hydroxyl groups (e.g., on silica (B1680970) surfaces). DFT calculations can determine the activation energies for these steps, providing a quantitative measure of the reaction feasibility.

For instance, a theoretical study might compare the energy profiles of the hydrolysis of each of the three ethoxy groups. The results would likely show a stepwise decrease in the activation energy for subsequent hydrolysis steps due to the increasing polarity of the intermediate silanol species.

Table 1: Hypothetical DFT Calculated Activation Energies for the Hydrolysis of this compound

Hydrolysis StepReactantProductActivation Energy (kcal/mol)
First HydrolysisThis compound2-(Diethoxyhydroxysilyl)thiazole15.2
Second Hydrolysis2-(Diethoxyhydroxysilyl)thiazole2-(Ethoxydihydroxysilyl)thiazole12.8
Third Hydrolysis2-(Ethoxydihydroxysilyl)thiazole2-(Trihydroxysilyl)thiazole10.5
Note: The data in this table is representative and based on computational studies of similar alkoxysilanes. Actual values for this compound would require specific calculations.

These theoretical investigations provide a foundational understanding of how this compound molecules activate and prepare for surface binding.

Prediction of Reaction Pathways and Transition States

Beyond the thermodynamics of silanization, computational chemistry can map out the entire reaction pathway, identifying the transient structures known as transition states. researchgate.netmdpi.com Understanding the geometry and energy of these transition states is crucial for predicting reaction rates and mechanisms.

Quantum chemical calculations can be employed to locate the transition state structures for both the hydrolysis and condensation reactions of this compound. mdpi.com For the condensation reaction with a silica surface, the transition state would likely involve the formation of a pentacoordinate silicon center as the new Si-O-Si bond is formed and a water molecule is eliminated.

Table 2: Predicted Geometrical Parameters of a Hypothetical Transition State for the Condensation of 2-(Trihydroxysilyl)thiazole with a Silanol Group

ParameterDescriptionValue (Å)
Si-O(surface)Distance between the silicon atom of the silane (B1218182) and the oxygen of the surface silanol2.15
Si-O(leaving)Distance between the silicon atom and the oxygen of the leaving hydroxyl group1.98
O-H(leaving)Bond length of the leaving water molecule's O-H1.05
Note: This data is a hypothetical representation based on known transition state geometries for silane condensation reactions.

By analyzing the vibrational frequencies of the calculated transition state, it can be confirmed that it represents a true saddle point on the potential energy surface, with one imaginary frequency corresponding to the reaction coordinate. These detailed predictions of reaction pathways are instrumental in optimizing reaction conditions for efficient surface modification.

In Silico Modeling of Interfacial Interactions in Material Systems

To understand how this compound performs in a larger material system, in silico modeling techniques such as Molecular Dynamics (MD) simulations are employed. researchwithrutgers.comresearchgate.net These simulations can model the behavior of a large ensemble of molecules over time, providing insights into the structure and dynamics of the interface between a this compound-modified surface and a surrounding matrix (e.g., a polymer).

MD simulations can be used to study the orientation of the thiazole group at the interface. researchgate.net The aromatic and polar nature of the thiazole ring can lead to specific interactions with the surrounding medium. For example, in a polymer composite, the thiazole moiety might exhibit preferential interactions with polar segments of the polymer chains, influencing the interfacial adhesion.

Furthermore, these simulations can predict key material properties such as the interfacial binding energy and the density profile of the polymer at the interface. A higher binding energy would suggest stronger adhesion between the polymer and the modified surface, a critical factor for the mechanical performance of composites.

Table 3: Representative Interfacial Properties from a Hypothetical Molecular Dynamics Simulation

PropertyDescriptionValue
Interfacial Binding EnergyThe energy required to separate the polymer from the this compound modified surface.-150 kJ/mol
Polymer Density at InterfaceThe density of the polymer within 5 Å of the modified surface, relative to bulk density.1.15
Thiazole Ring OrientationAverage angle of the thiazole ring plane with respect to the surface normal.45°
Note: The values presented are illustrative and derived from general principles of interfacial simulations.

These in silico models provide a dynamic and detailed picture of the interfacial region, which is often difficult to probe experimentally. The insights gained from such simulations are vital for the rational design of materials with tailored interfacial properties.

Applications in Advanced Materials Science Research

Design and Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials merge the distinct properties of organic and inorganic components at the molecular or nanometer scale, often resulting in materials with enhanced characteristics. mdpi.comcsic.es 2-(Triethoxysilyl)thiazole serves as a key building block in the creation of these sophisticated materials.

Sol-Gel Processing Utilizing this compound as Precursor

The sol-gel process is a versatile and widely used method for synthesizing solid materials from small molecules. nih.gov This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. researchgate.net The chemistry of the sol-gel process is based on the hydrolysis and condensation of molecular precursors, typically metal alkoxides. nih.govresearchgate.net

In the context of this compound, its triethoxysilyl group readily participates in sol-gel reactions. The process begins with the hydrolysis of the ethoxy groups (-OC2H5) to form silanol (B1196071) groups (-Si-OH). These silanol groups then undergo condensation reactions with other silanol groups or remaining ethoxy groups to form a stable, three-dimensional siloxane (-Si-O-Si-) network. The thiazole (B1198619) moiety remains as a pendant organic group attached to this inorganic silica-based backbone.

This methodology allows for the creation of hybrid materials where the thiazole units are homogeneously distributed throughout the inorganic matrix. internationaljournalssrg.orgproquest.com The reaction conditions, such as pH, temperature, and solvent, can be precisely controlled to tailor the final properties of the material, including porosity, surface area, and mechanical strength. nih.gov

Fabrication of Functionalized Inorganic Matrices

The incorporation of this compound into inorganic matrices, such as silica (B1680970) or zirconia, through the sol-gel process results in materials with novel functionalities. internationaljournalssrg.orgresearchgate.net The thiazole ring, with its specific electronic and coordination properties, can impart new chemical and physical characteristics to the otherwise inert inorganic support.

For instance, research has shown the synthesis of hybrid materials composed of zirconia, silica, and thiazole-based dyes. internationaljournalssrg.org In these materials, a thiazole azo dye is chemically linked to a silica network, which is further integrated with zirconia. This results in a hybrid material with potential applications in optics and catalysis. The uniform distribution of the thiazole functionality throughout the inorganic matrix is a key advantage of this approach. internationaljournalssrg.org

Table 1: Examples of Functionalized Inorganic Matrices using Thiazole-based Precursors

Inorganic MatrixThiazole-based PrecursorResulting Hybrid MaterialPotential Applications
Zirconia/SilicaThiazole azo dye with a silyl (B83357) groupZirconia/silica/thiazole azo dye hybridOptics, Catalysis internationaljournalssrg.org
Tin Dioxide/SilicaHeteroaryl 2-aminothiazoleTin dioxide/silica/thiazole dye hybridWater-repellent and warmth-retaining textiles proquest.com

Role as Silane (B1218182) Coupling Agents in Composite Systems

Mechanistic Understanding of Interfacial Adhesion Enhancement

The mechanism of adhesion enhancement by silane coupling agents involves a two-fold reaction. First, the triethoxysilyl group of this compound hydrolyzes to form silanol groups. These silanols can then react with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass fibers) to form strong, covalent oxane bonds (-Si-O-Filler).

Simultaneously, the thiazole ring at the other end of the molecule can interact with the polymer matrix. This interaction can be physical (e.g., through van der Waals forces or hydrogen bonding) or chemical, if the polymer has reactive sites that can bond with the thiazole ring. This dual action creates a durable link between the filler and the polymer, effectively transferring stress from the flexible polymer to the rigid filler, thereby enhancing the mechanical properties of the composite. ecopowerchem.comhengdasilane.com

Development of Modified Filler Surfaces

The surface modification of fillers is a critical step in the production of high-performance composites. Treating fillers with this compound can alter their surface chemistry, making them more compatible with the polymer matrix. This leads to better dispersion of the filler within the polymer, preventing aggregation and ensuring a more uniform material.

Research on various silane coupling agents has demonstrated that modifying filler surfaces can significantly improve the properties of the final composite material. nih.gov For example, studies on dental composites have shown that modifying the filler surface treatment can lead to a reduction in polymerization stress without compromising the mechanical properties. nih.gov While these studies did not specifically use this compound, the principles are directly applicable.

The thiazole functionality on the filler surface could also introduce new properties, such as improved thermal stability or specific catalytic activity, to the composite material.

Integration into Functional Polymer Architectures

Beyond its role as a coupling agent, this compound can be directly integrated into the structure of polymers to create novel functional polymer architectures. This can be achieved through various polymerization techniques where the thiazole-silane monomer is copolymerized with other organic monomers.

The resulting polymers would possess a unique combination of properties derived from both the organic polymer backbone and the pendant thiazole-silane groups. The triethoxysilyl groups can be used to crosslink the polymer chains through sol-gel chemistry, leading to the formation of organic-inorganic hybrid networks with enhanced thermal and mechanical stability.

Furthermore, the thiazole units within the polymer structure can serve as sites for further chemical modification or as active centers for specific applications. For example, the nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, making these polymers suitable for applications in catalysis, sensing, or metal ion sequestration.

Thiazole-Functionalized Polysiloxanes and Silsesquioxanes

The incorporation of the this compound monomer into silicon-based polymers like polysiloxanes and silsesquioxanes (SQs) yields hybrid organic-inorganic materials with tailored properties. The process typically involves the hydrolysis of the triethoxysilyl groups to form reactive silanols, which then condense to build the siloxane framework.

Polysiloxanes: Linear or cross-linked polysiloxanes functionalized with thiazole side chains can be synthesized, resulting in materials that combine the flexibility, thermal stability, and low surface energy of a silicone backbone with the functionality of the thiazole unit. Research into functional polysiloxanes has demonstrated novel synthesis methods, such as thiol-ene click reactions, to create polymers with unique fluorescence properties and applicability in modifying the hydrophilicity of other polymers. researchgate.netrsc.org By analogy, thiazole-functionalized polysiloxanes are explored for applications requiring specific surface properties or as platforms for further chemical modification.

Silsesquioxanes (SQs): These compounds are a class of organosilicon compounds with the empirical formula RSiO_1.5_, where R is an organic group—in this case, one containing a thiazole moiety. sciencesconf.org SQs feature well-defined three-dimensional structures, such as cages (e.g., T8 cubic structures) or ladder-like frameworks. sciencesconf.org The rigid and robust inorganic Si-O-Si core provides exceptional thermal and mechanical stability. sciencesconf.org Functionalizing SQs with thiazole rings can create materials with coordinating properties towards transition metals, a feature that is highly relevant for catalysis and sensing applications. mdpi.comresearchgate.netnih.gov For instance, silsesquioxanes bearing triazole rings have been successfully synthesized and shown to coordinate with palladium (II), platinum (II), and rhodium (I) ions. mdpi.comresearchgate.netnih.gov

The properties of these thiazole-functionalized materials can be tuned by controlling the architecture of the siloxane core and the density of the thiazole functional groups.

Table 1: Potential Properties of Thiazole-Functionalized Siloxane Materials

Material Type Core Structure Potential Properties Research Focus
Polysiloxanes Linear or cross-linked chains Thermal stability, tunable hydrophilicity, fluorescence, flexible films. Surface coatings, membranes, elastomers.
Cage Silsesquioxanes (e.g., T8) Cubic Si8O12 cage High thermal/mechanical stability, nanometer-scale building blocks, high surface area. Nanocomposites, catalyst supports. sciencesconf.org
Ladder Silsesquioxanes Double-chain, highly ordered High refractive index, structural rigidity. Optical and electronic materials. sciencesconf.org

| Double-Decker SQs (DDSQs) | Partial cage with two decks | Higher molecular flexibility than T8 cages, good for polymer integration. | Polymer property enhancement. sciencesconf.org |

Engineering of Optoelectronic and Electronic Materials

The thiazole ring is an electron-accepting heterocycle, a property that is highly sought after in the design of organic semiconductors. researchgate.net When incorporated into materials, thiazole derivatives can facilitate charge transport and tune the electronic energy levels (HOMO/LUMO) of the material. By using this compound, these electronic properties can be integrated into a stable and processable siloxane matrix.

Thiazole-based materials have shown significant promise in a variety of optoelectronic devices:

Organic Field-Effect Transistors (OFETs): The planarity and π-electron delocalization of the thiazole ring can enable efficient intermolecular π-π overlap, which is crucial for charge carrier mobility in the active layer of transistors. researchgate.net

Organic Photovoltaics (OPVs): As electron-accepting units, thiazole moieties are used to construct donor-acceptor (D-A) type polymers and small molecules. researchgate.net This architecture promotes efficient charge separation at the donor-acceptor interface upon light absorption, which is the fundamental principle of OPV devices.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of thiazole can be tuned to develop materials that serve as electron transporters or as part of the emissive layer in OLEDs. researchgate.net

The triethoxysilyl group allows for the creation of self-assembling monolayers or thin films on various substrates, providing a method to precisely engineer the interfaces within electronic devices. The resulting siloxane network also offers improved thermal and environmental stability compared to purely organic materials. researchgate.net

Table 2: Research Findings on Thiazole-Based Optoelectronic Materials

Material Class Key Finding Application Citation
Thiazolo[5,4-d]thiazole Derivatives Rigid, coplanar, and electron-accepting fused heterocycle enabling efficient π-π overlap and high oxidative stability. Organic Electronics, OPVs researchgate.net
Bithiazole-based Polymers Resultant copolymers displayed multichromism, short switching times (0.6s), and useful optical contrast (54%). Electrochromic Devices researchgate.net

| Thiophene-Thiazole Small Molecules | Incorporation of thieno sciencesconf.orgmdpi.comresearchgate.netthiadiazole (Tz) moieties induces a significant redshift in absorption/emission into the NIR region and reduces energy gaps (~1.4–1.6 eV). | NIR Electrochromics, Bulk Heterojunction Solar Cells | researchgate.net |

Development of Thiazole-Modified Organosilicon Catalysts

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. This compound serves as an excellent precursor for creating novel catalytic systems by combining the catalytic activity of the thiazole moiety with the robustness and immobilizing capability of an organosilicon framework.

Immobilization Strategies for Heterogeneous Catalysis

A major advantage of using this compound is the ability to create heterogeneous catalysts. The triethoxysilyl group can be readily grafted onto the surface of inorganic supports, most commonly silica (SiO₂), through covalent bonds. This immobilization prevents the catalyst from leaching into the reaction mixture, allowing for simple separation (e.g., by filtration) and reuse, which reduces cost and waste.

Common immobilization strategies include:

Grafting on Silica Gel: Covalent attachment to the surface of standard silica gel.

Mesoporous Silica Nanoparticles (MSNs): The high surface area and ordered pore structure of MSNs (like MCM-41 or SBA-15) allow for a high loading of catalytic sites.

Magnetic Nanoparticles: Coating a magnetic core (e.g., Fe₃O₄) with a silica shell, which is then functionalized with the thiazole-silane, allows for easy catalyst separation using an external magnet.

The thiazole ring, once immobilized, can act as a catalyst in several ways. The nitrogen and sulfur atoms are effective ligands for coordinating with catalytically active metal centers, such as palladium, copper, or iron. acs.orgnih.gov For example, research has shown that a Pd(II)-thiazole complex can act as a highly efficient and reusable heterocatalyst for one-pot synthesis reactions. nih.gov

Design of Novel Organocatalytic Systems

Beyond acting as a ligand for metals, the thiazole moiety itself can participate directly in catalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of often toxic or expensive metals.

The thiazole ring possesses features that are useful in organocatalysis:

Basic Nitrogen Site: The nitrogen atom in the thiazole ring is basic and can act as a proton acceptor or a Brønsted-Lowry base to activate substrates in a reaction. pharmaguideline.com

Thiazolium Salts: The thiazole ring can be quaternized to form a thiazolium salt. Thiazolium salts are famous for their role as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of reactions, including benzoin (B196080) condensation and transesterification. The synthesis of thiazolium salts from thiazole is a well-established chemical transformation.

By immobilizing this compound and then converting it to a thiazolium salt on a silica support, a heterogeneous NHC precatalyst can be designed. This combines the catalytic power of NHCs with the practical advantages of a solid-supported system. Research on chitosan-based hydrogels has demonstrated that basic amine groups on a support can effectively catalyze the synthesis of thiazole derivatives, highlighting the potential for supported basic sites to facilitate organic transformations. mdpi.com

Contributions to Medicinal Chemistry Research: Structural Design and Synthetic Strategies

Design Principles for Thiazole-Organosilicon Hybrid Scaffolds in Drug Discovery

The design of hybrid molecules that incorporate both a thiazole (B1198619) ring and an organosilicon moiety is a strategic approach in modern drug discovery. researchgate.netnih.gov This hybridization aims to synergistically enhance biological activity, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.net The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. globalresearchonline.netnih.govdrugbank.com Organosilicon compounds, on the other hand, are gaining increasing attention in medicinal chemistry for their potential to improve metabolic stability, cell membrane permeability, and receptor binding affinity. nih.gov

Rational Scaffold Modification and Derivatization Approaches

The rational design of thiazole-organosilicon hybrids involves several key strategies. One primary approach is the strategic introduction of silicon-containing substituents onto the thiazole core to fine-tune its biological and physical properties. princeton.edu Modifications can be directed at different positions of the thiazole ring to explore the structure-activity landscape comprehensively.

A key consideration in the derivatization of these hybrid scaffolds is the nature of the linkage between the thiazole and the organosilicon moiety. This can be a direct carbon-silicon (C-Si) bond or through a linker, such as an ether or an amide linkage. princeton.edu The choice of linker can significantly influence the molecule's conformation, flexibility, and ability to interact with biological targets.

Furthermore, the substituents on the silicon atom itself offer another avenue for diversification. The use of a triethoxysilyl group, as in the titular compound, provides a hydrolytically sensitive handle that can be advantageous for certain applications, such as prodrug strategies or as a precursor for the formation of more stable silanols in a biological environment. The ethoxy groups can be replaced with other alkoxy groups or more stable alkyl or aryl groups to modulate the compound's reactivity and lipophilicity.

Exploration of Silicon as a Bioisostere in Thiazole-Containing Structures

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance a drug's efficacy and safety. openaccessjournals.comnih.gov The substitution of a carbon atom with a silicon atom is a classic example of non-classical bioisosterism. researchgate.netbohrium.com Silicon shares several properties with carbon, including its tetravalency, but also possesses distinct characteristics such as a larger atomic radius, lower electronegativity, and the ability to form hypervalent species. researchgate.netbohrium.com

In the context of thiazole-containing structures, replacing a key carbon atom with silicon can lead to significant improvements in drug-like properties. researchgate.netbohrium.com This "silicon switch" can alter the metabolic profile of a compound by blocking sites of enzymatic oxidation. For instance, replacing a metabolically vulnerable tert-butyl group with a trimethylsilyl (B98337) group can enhance metabolic stability. nih.gov

The incorporation of a triethoxysilyl group into a thiazole scaffold can be viewed as a bioisosteric replacement for other functional groups, such as a carboxylic acid or a phosphate (B84403) group, after hydrolysis to the corresponding silanetriol. nih.gov This strategy can improve cell membrane permeability and bioavailability, as the neutral silyl (B83357) ether can cross membranes more readily than a charged acidic group. nih.gov

Synthetic Pathways for Structurally Diverse 2-(Triethoxysilyl)thiazole Analogues

The synthesis of this compound and its analogues can be approached through several synthetic routes, leveraging established methods for both thiazole ring formation and the introduction of organosilicon moieties.

One of the most common methods for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. rsc.org To synthesize a this compound derivative using this method, a thioamide bearing a triethoxysilyl group would be required.

Alternatively, the thiazole ring can be constructed first, followed by the introduction of the triethoxysilyl group. This can be achieved through various C-H functionalization or cross-coupling reactions. For instance, a 2-halothiazole could be reacted with a silylating agent in the presence of a suitable catalyst.

A plausible synthetic route to organosilicon-containing thiazole derivatives involves a multi-step process. princeton.edu An example is the synthesis of organosilicon-containing 2-thiazolyl-amides, where a hydroxyl-containing thiazole compound is first prepared and then reacted with a silylating agent to introduce the O-silyl group. princeton.edu Another approach is the quaternization of the thiazole nitrogen to introduce a C-silyl group. princeton.edu

The following table outlines a conceptual synthetic approach for a related organosilicon thiazole derivative, which could be adapted for this compound.

StepReactantsReagents and ConditionsProduct
12-Amino-4-phenylthiazole, Chloroacetyl chlorideDioxane, stirring2-(Chloroacetamido)-4-phenylthiazole
2Product of Step 1, 4-HydroxypiperidineTriethylamine, Benzene, Reflux2-(4-Hydroxypiperidin-1-yl-acetamido)-4-phenylthiazole
3Product of Step 2, HexamethyldisilazaneDry benzene, Reflux2-(4-Trimethylsilyloxypiperidin-1-yl-acetamido)-4-phenylthiazole
This table is a conceptual representation based on synthetic strategies for related compounds.

Structure-Activity Relationship (SAR) Studies: Focus on Molecular Structural Features

While specific SAR studies on this compound are not extensively reported, valuable insights can be drawn from studies on structurally related organosilicon-thiazole hybrids. princeton.edu Research on a series of organosilicon-containing thiazole derivatives as potential lipoxygenase inhibitors has revealed key structural features that influence biological activity. princeton.edu

For instance, in a series of organosilicon-containing 2-thiazolyl-amides, the presence and nature of a substituent at the C4-position of the thiazole ring were found to be crucial for lipoxygenase inhibitory activity. princeton.edu A 4-methoxyphenyl (B3050149) derivative demonstrated greater potency compared to its 4-phenyl analogue, suggesting that electronic and steric factors at this position play a significant role. princeton.edu

Furthermore, the nature of the organosilicon moiety itself is a critical determinant of activity. In the same study, a compound with a trimethylsiloxy group showed potent activity, highlighting the importance of the silyl substitution pattern. princeton.edu The following table summarizes the lipoxygenase inhibitory activity of some organosilicon-thiazole derivatives, illustrating these SAR trends.

CompoundR1 (at C4 of thiazole)R2 (Silyl Group)Lipoxygenase Inhibition (IC50, mmol)
18 PhenylTrimethylsilyl0.1 (66.7% inhibition)
19 4-MethoxyphenylTrimethylsilyl0.01
Data derived from studies on related organosilicon-thiazole derivatives. princeton.edu

These findings suggest that for a hypothetical this compound analogue, modifications at the C4 and C5 positions of the thiazole ring, as well as alterations to the alkoxy groups on the silicon atom, would be critical areas for SAR exploration.

Molecular Modeling and Docking Studies for Conceptual Binding Site Analysis

Molecular modeling and docking studies are invaluable tools for understanding the potential binding interactions of novel compounds like this compound with biological targets. While specific docking studies for this compound are not available, we can conceptualize its potential interactions based on studies of other thiazole derivatives.

A hypothetical docking study of this compound would involve placing the molecule into the active site of a relevant biological target, such as an enzyme or receptor. The thiazole ring, with its aromatic and heteroatomic features, could engage in various interactions, including hydrogen bonding (via the nitrogen atom), pi-pi stacking, and hydrophobic interactions.

The triethoxysilyl group would introduce unique binding possibilities. Upon potential hydrolysis to a silanetriol, the hydroxyl groups could act as hydrogen bond donors and acceptors, forming strong interactions with polar residues in the binding pocket. The larger size of the silicon atom compared to carbon could also lead to different steric interactions, potentially improving binding affinity and selectivity. researchgate.netbohrium.com

The following table outlines the potential interactions of a hydrolyzed this compound (2-(trihydroxysilyl)thiazole) within a hypothetical enzyme active site.

Molecular FragmentPotential Interaction TypeInteracting Amino Acid Residues (Hypothetical)
Thiazole NitrogenHydrogen Bond AcceptorSerine, Threonine, Asparagine
Thiazole RingPi-Pi Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan
Silanetriol (-Si(OH)3)Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Histidine
This table presents a conceptual analysis of potential binding interactions.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of more efficient and environmentally friendly methods for synthesizing 2-(triethoxysilyl)thiazole and its derivatives is a primary focus of ongoing research. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and lengthy procedures. bepls.com To overcome these limitations, researchers are exploring a range of innovative techniques.

One promising avenue is the use of microwave irradiation . This method can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. bepls.comresearchgate.net Another area of interest is ultrasonic-assisted synthesis , which utilizes the energy of sound waves to accelerate chemical reactions. researchgate.netmdpi.com The development of one-pot, multi-component reactions is also gaining traction, as it allows for the synthesis of complex thiazole (B1198619) derivatives in a single step, minimizing waste and simplifying purification processes. bepls.comnih.gov Furthermore, the use of recyclable catalysts , such as silica-supported tungstosilisic acid, is being investigated to enhance the sustainability of these synthetic processes. bepls.com

Synthetic MethodKey Advantages
Microwave IrradiationReduced reaction times, improved yields. bepls.comresearchgate.net
Ultrasonic-Assisted SynthesisAccelerated reaction rates. researchgate.netmdpi.com
One-Pot, Multi-Component ReactionsSimplified procedures, reduced waste. bepls.comnih.gov
Recyclable CatalystsIncreased sustainability. bepls.com

Advanced Applications in Nanotechnology and Sensing Platforms

The unique combination of a reactive triethoxysilyl group and a functional thiazole ring makes this compound an attractive building block for advanced materials in nanotechnology and sensing. The silane (B1218182) moiety allows for covalent attachment to a variety of surfaces, including silica (B1680970) nanoparticles, metal oxides, and glass, providing a robust platform for creating functionalized materials.

In the realm of nanotechnology , these functionalized surfaces can be used to develop novel nanocomposites with tailored optical, electronic, and catalytic properties. For instance, the thiazole unit can act as a ligand for metal ions, enabling the creation of well-defined metal-organic frameworks (MOFs) or quantum dots with specific functionalities.

For sensing applications , the thiazole ring can be modified with various chromophores or fluorophores to create sensitive and selective chemical sensors. These sensors can be designed to detect a wide range of analytes, from metal ions and small molecules to biological macromolecules. The immobilization of these sensing moieties onto a solid support via the triethoxysilyl group enhances their stability and reusability. Research into hybrid xerogels containing various silanes has shown promise for creating highly sensitive oxygen sensors. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials science, and the design of thiazole-silane compounds is no exception. researchgate.netnih.gov These powerful computational tools can analyze vast datasets of chemical structures and their corresponding properties to identify hidden patterns and relationships. researchgate.net

By developing Quantitative Structure-Property Relationship (QSPR) models , researchers can predict the properties of novel thiazole-silane derivatives before they are synthesized in the lab. nih.gov This predictive capability significantly accelerates the material discovery process by allowing scientists to focus their efforts on the most promising candidates. nih.gov ML algorithms can be trained to predict a wide range of properties, including electronic structure, optical absorption, and binding affinity to specific targets. youtube.com This data-driven approach not only speeds up the design cycle but also enables the exploration of a much larger chemical space than would be possible with traditional experimental methods alone. researchgate.net Studies have already demonstrated the use of ML to predict the bioactivity of thiazole derivatives for applications like drug discovery. nih.govresearchgate.net

Sustainable and Green Chemical Syntheses of Thiazole-Silane Compounds

In line with the growing emphasis on sustainable chemistry, a significant research effort is being directed towards the development of green synthetic routes for thiazole-silane compounds. researchgate.netnih.govosi.lv This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste. bepls.comnih.gov

Key strategies in this area include the use of green solvents such as water or ionic liquids, the development of catalyst-free reactions , and the implementation of energy-efficient techniques like microwave and ultrasound irradiation. researchgate.netnih.govosi.lv The use of renewable starting materials is also a critical aspect of green synthesis. nih.gov For example, researchers are exploring the use of biocatalysts, such as chitosan-based hydrogels, to facilitate the synthesis of thiazole derivatives under mild conditions. mdpi.com These green approaches not only reduce the environmental impact of chemical synthesis but can also lead to more cost-effective and scalable production methods. researchgate.net

Green Chemistry ApproachBenefit
Use of Green SolventsReduces environmental pollution. nih.govosi.lv
Catalyst-Free ReactionsSimplifies purification and reduces waste. researchgate.net
Microwave/Ultrasound IrradiationLowers energy consumption and reaction times. researchgate.net
BiocatalystsEnables reactions under mild and sustainable conditions. mdpi.com

Interdisciplinary Research Opportunities and Collaborations

The diverse potential applications of this compound and its derivatives create numerous opportunities for interdisciplinary research and collaboration. The development of new materials based on this compound will require expertise from a wide range of fields.

Chemists will be essential for designing and synthesizing novel thiazole-silane derivatives with specific functionalities. Materials scientists will play a crucial role in characterizing the physical and chemical properties of these new materials and fabricating them into useful devices. Biologists and pharmacologists can explore the potential of these compounds in biomedical applications, such as drug delivery and biosensing. nih.govnih.govresearchgate.netEngineers will be needed to integrate these materials into practical technologies, from electronic devices to environmental sensors. Furthermore, collaborations with computer scientists specializing in AI and machine learning will be vital for accelerating the design and discovery of new materials. researchgate.net Such interdisciplinary efforts will be key to unlocking the full scientific and technological potential of this versatile class of compounds.

Q & A

Basic: What are the common synthetic routes for preparing 2-(Triethoxysilyl)thiazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of thiazole derivatives like this compound typically employs Hantzsch thiazole synthesis (Figure 1, ). This involves reacting α-halocarbonyl compounds (e.g., chloroacetone) with thioamides or thioureas under reflux in polar aprotic solvents (e.g., ethanol or DMF). Catalysts such as HCl or Lewis acids (e.g., ZrCl₄) are critical for cyclization .

Key Variables Affecting Yield:

  • Solvent Polarity: Higher polarity solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
  • Temperature: Reflux conditions (~80–100°C) optimize cyclization while minimizing side reactions like oxidation.
  • Catalyst Loading: Excess acid catalysts can degrade sensitive functional groups (e.g., triethoxysilyl), necessitating stoichiometric control .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:
Essential Techniques:

  • IR Spectroscopy: Identifies functional groups (e.g., C=S stretch at ~1100–1250 cm⁻¹, Si-O-C bands at ~1000–1100 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Protons adjacent to the thiazole sulfur (C-2) show deshielding (~δ 8.0–8.5 ppm). Triethoxysilyl groups exhibit distinct –OCH₂CH₃ splits (δ 1.2–1.4 ppm for CH₃, δ 3.7–3.9 ppm for OCH₂) .
    • ¹³C NMR: Thiazole carbons resonate at ~150–160 ppm (C-2 and C-4), while Si-O carbons appear at ~60–70 ppm .
  • Elemental Analysis: Validates purity by comparing calculated vs. experimental C/H/N/S percentages (discrepancies >0.3% indicate impurities) .

Advanced: How can researchers address discrepancies between calculated and experimental elemental analysis data for thiazole derivatives?

Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Troubleshooting Steps:

Recrystallization: Use mixed solvents (e.g., ethanol/water) to remove unreacted precursors or salts.

Drying Protocols: Vacuum-dry samples at 60°C for 24 hours to eliminate residual solvents or moisture .

Alternative Techniques: Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.